ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate
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Overview
Description
Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a fused furoindazole ring system, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a β-keto ester with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with dihydrofuran under reflux conditions in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate involves its interaction with various molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Indole-2-carboxylates: These compounds share a similar indazole core but differ in their substitution patterns and biological activities.
Benzimidazoles: Another class of nitrogen-containing heterocycles with diverse biological activities, but with a different ring structure compared to indazoles.
This compound stands out due to its unique furoindazole ring system, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 1-phenyl-4,5-dihydrofuro[2,3-g]indazole-3-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-18(21)16-14-8-9-15-13(10-11-23-15)17(14)20(19-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
InChI Key |
OXNIZGWXTPZXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC3=C2C=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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